LY88074
CAS No.: 177744-96-6
Cat. No.: VC0133391
Molecular Formula: C21H14O3S
Molecular Weight: 346.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 177744-96-6 |
|---|---|
| Molecular Formula | C21H14O3S |
| Molecular Weight | 346.4 g/mol |
| IUPAC Name | (4-hydroxyphenyl)-[3-(4-hydroxyphenyl)-1-benzothiophen-2-yl]methanone |
| Standard InChI | InChI=1S/C21H14O3S/c22-15-9-5-13(6-10-15)19-17-3-1-2-4-18(17)25-21(19)20(24)14-7-11-16(23)12-8-14/h1-12,22-23H |
| Standard InChI Key | YCHUQIIHHWWHLR-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1C2=C(C3=C(S2)C=C(C=C3)O)C(=O)C4=CC=C(C=C4)O)O |
| Canonical SMILES | C1=CC=C2C(=C1)C(=C(S2)C(=O)C3=CC=C(C=C3)O)C4=CC=C(C=C4)O |
Introduction
Chemical Identity and Properties
LY88074, chemically identified as 6-Hydroxy-2-(4-hydroxyphenyl)benzo[b]thien-3-ylmethanone, possesses the following fundamental properties:
-
CAS Number: 177744-96-6
-
Molecular Formula: C21H14O4S
-
Molecular Weight: 362.39846
The compound features a benzothiophene core structure with multiple hydroxyl groups, conferring its distinctive binding characteristics and pharmacological profile. LY88074 demonstrates significant solubility in DMSO (3.62 mg/mL, equivalent to 10 mM), facilitating its use in experimental research settings .
Structural Characteristics
The defining structural feature of LY88074 is the absence of the basic side chain (aminoethylpiperidine moiety) that is present in raloxifene. This structural modification significantly alters the compound's biological activity, receptor binding profile, and tissue specificity .
LY88074 maintains the core benzothiophene scaffold along with hydroxyl groups and a methanone linkage. The full chemical name reflects this structure: 6-Hydroxy-2-(4-hydroxyphenyl)benzo[b]thien-3-ylmethanone . This structural configuration enables specific interactions with estrogen receptors while differentiating its binding pattern from other selective estrogen receptor modulators.
Several structural derivatives of LY88074 have been developed for research purposes, including LY88074 Methyl ether (CAS: 63675-88-7) and LY88074 Trimethyl ether (CAS: 63675-87-6), which offer additional research tools with modified pharmacological properties .
Pharmacological Profile
LY88074 exhibits a distinct pharmacological profile characterized primarily by its interaction with estrogen receptors. Key pharmacological features include:
-
Acts as an agonist of ERβ with an EC50 value of 232 nM
-
Stimulates uterine cell proliferation
-
Demonstrates less bone binding compared to raloxifene
-
Interacts with collagen matrix, although less significantly than raloxifene
-
Classified as "estradiol-like" in hydrogen-deuterium exchange (HDX) studies
The compound's pharmacological activity is fundamentally linked to its structural configuration, particularly the absence of the basic side chain. This structural alteration results in a unique pattern of receptor interaction and tissue selectivity that distinguishes LY88074 from other benzothiophene compounds .
| Compound | Receptor affinity | ER-dependent cell assays |
|---|---|---|
| Compound | Ki α, nM | Inhibition, % |
| LY88074 | 0.67 (0.25, n = 3) | 20.1 (7.4, n = 2) |
| Raloxifene | 0.37 (0.09, n = 3) | 96.8 (7.0, n = 8) |
| Estradiol | 0.16 (0.07, n = 380) | NA |
These data reveal that despite comparable binding affinities, LY88074 demonstrates markedly different functional effects compared to raloxifene, particularly in terms of stimulation percentage (179.8% vs. 28.6%) and inhibition percentage (20.1% vs. 96.8%) . This functional divergence underscores the importance of the basic side chain in determining the biological activity of benzothiophene derivatives beyond mere receptor binding.
Hydrogen-Deuterium Exchange Studies
Hydrogen-deuterium exchange (HDX) mass spectrometry has provided crucial insights into the conformational dynamics of estrogen receptor ligand binding domains when interacting with LY88074 and related compounds. This technique monitors the structure and dynamics of proteins in solution by analyzing the rate of hydrogen-deuterium exchange in native proteins .
In comprehensive HDX studies, LY88074 was classified as "estradiol-like" (Group 1), whereas raloxifene was classified as "raloxifene-like" (Group 2) . This classification was based on the level of protection to exchange within the receptor-ligand complex, with Group 1 compounds providing the least protection to exchange.
Table 2: Classification of benzothiophenes based on HDX analysis:
| Compound | Estradiol-like | 4-OH-tamoxifen-like | Raloxifene-like |
|---|---|---|---|
| LY88074 | 1 | 0 | 0 |
| LY156681 | 0 | 0 | 0.9995 |
| LY165176 | 0 | 1 | 0 |
| LY117018 | 0 | 0 | 1 |
The HDX analysis also revealed differential protection patterns for specific regions of the estrogen receptor β ligand binding domain (ERβLBD) when bound to LY88074 :
Table 3: HDX protection patterns for selected regions of ERβLBD with LY88074:
| Structure | AA # Start | AA # End | LY88074 Protection |
|---|---|---|---|
| H2 | 260 | 267 | -7% |
| LOOP | 271 | 294 | -7% |
These distinct HDX patterns provide valuable structural insights into how LY88074 interacts with estrogen receptors differently from raloxifene and other selective estrogen receptor modulators .
Biological Activity and Tissue Specificity
LY88074 exhibits several notable biological activities that distinguish it from other selective estrogen receptor modulators:
-
Estrogen Receptor β Agonism: LY88074 functions as an agonist of ERβ with an EC50 value of 232 nM .
-
Uterine Cell Proliferation: The compound has been demonstrated to stimulate uterine cell proliferation, consistent with its classification as "estradiol-like" in HDX studies .
-
Bone Matrix Interaction: Although LY88074 interacts with collagen matrix, this interaction is less pronounced than that observed with raloxifene. The absence of the aminoethylpiperidine moiety significantly reduces bone binding compared to raloxifene .
-
Tissue Specificity: The compound exhibits a unique pattern of tissue specificity that differs from both estradiol and raloxifene, a characteristic attributed to its distinct structural features and receptor binding properties .
These biological activities highlight the importance of structural elements in determining the tissue selectivity and functional outcomes of selective estrogen receptor modulators.
Comparison with Raloxifene
A direct comparison between LY88074 and raloxifene reveals several significant differences:
-
Structural Difference: The primary structural distinction is the absence of the basic side chain (aminoethylpiperidine moiety) in LY88074 that is present in raloxifene .
-
Bone Binding Capacity: The removal of the aminoethylpiperidine moiety in LY88074 substantially reduces its bone binding capacity compared to raloxifene .
-
Collagen Matrix Interaction: While LY88074 demonstrates significant interaction with collagen matrix, this interaction is less pronounced than that observed with raloxifene .
-
HDX Classification: In hydrogen-deuterium exchange studies, LY88074 is classified as "estradiol-like" (Group 1), whereas raloxifene is classified as "raloxifene-like" (Group 2) .
-
Cell-Based Assay Results: LY88074 shows substantially higher stimulation percentage (179.8%) and lower inhibition percentage (20.1%) in cell-based assays compared to raloxifene (28.6% stimulation, 96.8% inhibition) .
These comparative findings highlight the crucial role of the basic side chain in determining the pharmacological properties and biological activities of benzothiophene-based selective estrogen receptor modulators.
Research Applications
LY88074 has been utilized in various research contexts:
-
Structure-Activity Relationship Studies: The compound serves as a valuable research tool for understanding the relationship between chemical structure and biological activity in benzothiophene derivatives .
-
Estrogen Receptor Binding Analysis: LY88074 has been employed in studies investigating the binding characteristics and conformational dynamics of estrogen receptors .
-
Hydrogen-Deuterium Exchange Mass Spectrometry: The compound has been used as a model ligand in HDX-MS studies to analyze protein-ligand interactions and conformational changes in estrogen receptor ligand binding domains .
-
Bone Matrix Interaction Studies: LY88074 has contributed to research exploring the interaction between selective estrogen receptor modulators and bone matrix components, particularly collagen .
These research applications underline the significance of LY88074 as a chemical tool for advancing our understanding of estrogen receptor biology and the molecular basis of selective estrogen receptor modulator activity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume